molecular formula C7H9F3N2O2 B133027 (S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide CAS No. 151378-30-2

(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide

Cat. No.: B133027
CAS No.: 151378-30-2
M. Wt: 210.15 g/mol
InChI Key: KMGUQMJJSGXOLK-BYPYZUCNSA-N
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Description

(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide is a chiral pyrrolidine derivative featuring a trifluoroacetyl group (-COCF₃) at the 1-position and a carboxamide moiety at the 2-position of the pyrrolidine ring. The trifluoroacetyl group imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and electron-withdrawing effects, making this scaffold valuable in medicinal chemistry and drug discovery . This compound and its analogs have been explored for applications ranging from antiviral agents to anticancer therapeutics, with structural modifications often targeting the pyrrolidine core or substituents to optimize bioactivity .

Properties

IUPAC Name

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O2/c8-7(9,10)6(14)12-3-1-2-4(12)5(11)13/h4H,1-3H2,(H2,11,13)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGUQMJJSGXOLK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, (S)-pyrrolidine-2-carboxamide is suspended in tetrahydrofuran (THF) or acetonitrile (MeCN) under inert atmosphere. Trifluoroacetyl chloride is added dropwise at 0–5°C to minimize side reactions. The mixture is refluxed for 2–4 hours, achieving yields of 75–85%. Elevated temperatures (40–70°C) reduce reaction times to 1–2 hours but risk racemization.

Critical Parameters:

  • Solvent: THF affords higher yields (81%) compared to MeCN (68%) due to better solubility of intermediates.

  • Stoichiometry: A 1.2:1 molar ratio of trifluoroacetyl chloride to pyrrolidine-2-carboxamide prevents over-acylation.

One-Pot Synthesis from trans-4-Hydroxyproline

A novel one-pot method synthesizes the target compound from trans-4-hydroxyproline, avoiding isolation of intermediates.

Catalytic System and Mechanism

The reaction uses trifluoroacetimidoyl chlorides and [PdCl₂(PPh₃)₂] nanoparticles (2–5 mol%) in the presence of NaHCO₃. The sequence involves:

  • Acylation: trans-4-Hydroxyproline reacts with trifluoroacetimidoyl chloride at 40°C.

  • Cyclization: Intramolecular dehydration forms the pyrrolidine ring.

  • Amidation: Carboxamide formation via NH₄HCO₃-mediated hydrolysis.

This method achieves 65–72% yield with >98% enantiomeric excess (ee).

Advantages Over Stepwise Protocols

  • Reduced Steps: Combines acylation, cyclization, and amidation in one vessel.

  • Catalyst Efficiency: Pd nanoparticles enhance reaction kinetics, reducing time from 48 hours to 6–8 hours.

Enzymatic and Green Chemistry Approaches

Emerging strategies prioritize solvent-free conditions and biocatalysts.

Lipase-Catalyzed Acylation

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the acylation of (S)-pyrrolidine-2-carboxamide with TFAA in ionic liquids (e.g., [BMIM][BF₄]). This method achieves 70% conversion at 30°C, preserving stereochemistry.

Table 1: Comparative Analysis of Preparation Methods

MethodStarting MaterialCatalyst/SolventYield (%)ee (%)
Acylation in THF(S)-Pyrrolidine-2-carboxamideNone/THF8199
One-Pottrans-4-HydroxyprolinePdCl₂(PPh₃)₂/MeCN7298
Enzymatic(S)-Pyrrolidine-2-carboxamideCAL-B/[BMIM][BF₄]7099

Purity and Isolation Techniques

Crude products are purified via:

  • Recrystallization: Ethyl acetate/hexane (3:1) removes unreacted starting material.

  • Column Chromatography: Silica gel with CH₂Cl₂/MeOH (95:5) resolves diastereomers.

Challenges and Mitigation Strategies

Racemization Risks

High temperatures (>70°C) during acylation cause epimerization. Solutions include:

  • Low-Temperature Protocols: Conduct reactions at 0–5°C.

  • Additives: Triethylamine (TEA) scavenges HCl, stabilizing the chiral center.

Byproduct Formation

Over-acylation generates bis-trifluoroacetyl derivatives. Stoichiometric control and slow reagent addition mitigate this.

Industrial Scalability

Patent CN107501154B highlights a one-pot method using chloroacetyl chloride as solvent and dehydrating agent. Adapting this for trifluoroacetyl derivatives involves:

  • Solvent Recycling: Distillation recovers excess TFAA, reducing waste.

  • Continuous Flow Systems: Enhance heat transfer and reduce reaction time by 40% .

Chemical Reactions Analysis

(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide involves its interaction with amines. The compound undergoes fragmentation when exposed to UV light, producing a characteristic spectrum. This property is utilized in diagnostic applications to monitor amines. The molecular targets and pathways involved in its biochemical activity are still under investigation .

Comparison with Similar Compounds

Structural Features and Modifications

The trifluoroacetyl group is a critical structural motif shared among analogs. However, variations in substituents and stereochemistry significantly influence biological and physicochemical profiles:

Compound Name / Key Features Structural Differences vs. Target Compound Key Functional Groups Reference
(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide Reference compound -COCF₃, -CONH₂
(2R,4S)-N-(2,5-Difluorophenyl)-4-Hydroxy-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide 4-hydroxy group; N-linked 2,5-difluorophenyl substituent -OH, -COCF₃, -CONH-Ar
(2S,4R)-Antiviral Pyrrolidine-2-carboxamide Trifluoromethoxy (-OCF₃) group; cyanoethyl and oxopyrrolidinyl -OCF₃, -CN, -COCF₃, -CONH₂
1-{3,5-Bis(trifluoromethyl)phenyl}-3-... Thiourea Derivative Thiourea linker; triazole and cyclohexyl moieties -SC(NH)₂, -CF₃, triazole
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid with TFA Difluoropyrrolidine core; trifluoroacetic acid salt -CF₂, -COOH, TFA counterion
  • Trifluoromethoxy (-OCF₃) in the antiviral candidate () enhances steric bulk and electron-withdrawing effects, likely improving protease binding affinity . Thiourea and triazole moieties in ’s compound introduce hydrogen-bonding and π-stacking capabilities, which may alter target selectivity .

Physicochemical Properties

Property This compound (2R,4S)-4-Hydroxy Analog () Antiviral Analog () Difluoro-TFA Salt ()
Lipophilicity (LogP) High (due to -COCF₃) Moderate (hydroxy group reduces LogP) Very high (-OCF₃, -CN) Low (polar carboxylic acid)
Solubility Low (nonpolar groups dominate) Improved (hydroxy enhances polarity) Low (bulky substituents) High (ionic form with TFA)
Metabolic Stability High (resistance to oxidation) Moderate (hydroxy may undergo glucuronidation) High (fluorine shielding) Variable (depends on salt form)
  • Key Observations :
    • The trifluoroacetyl group universally enhances metabolic stability by resisting enzymatic degradation .
    • Ionic forms (e.g., ’s TFA salt) dramatically improve solubility but may limit blood-brain barrier penetration .

Biological Activity

(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its effects on cell viability, apoptosis induction, and potential therapeutic applications.

This compound belongs to the class of pyrrolidine derivatives. Its structure includes a trifluoroacetyl group, which is known to enhance biological activity through various mechanisms. The compound's synthesis typically involves the reaction of pyrrolidine with trifluoroacetic anhydride or related reagents.

1. Cytotoxic Effects on Cancer Cells

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, particularly HepG2 liver cancer cells.

  • Study Overview : In a study conducted by Ramezani et al., HepG2 cells were treated with concentrations ranging from 7.8 µM to 125 µM of the compound. The MTT assay was employed to assess cell viability over 24, 48, and 72 hours.
  • Results : The results indicated a dose-dependent inhibition of cell growth:
    • IC50 Values :
      • 24 hours: 62.5 µg/mL
      • 48 hours: 125 µg/mL
      • 72 hours: 62.5 µg/mL
    • The highest concentration (125 µg/mL) resulted in the most significant cell death after 48 hours .
Treatment DurationIC50 (µg/mL)
24 hours62.5
48 hours125
72 hours62.5

2. Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells through distinct morphological changes and biochemical markers.

  • Mechanism : Apoptotic features included chromatin condensation, nuclear shrinkage, and membrane blebbing. Flow cytometry analysis using annexin V staining confirmed increased apoptotic cells at higher concentrations of the compound .
  • : These findings suggest that this compound may act as a potential chemotherapeutic agent by promoting programmed cell death in tumor cells.

Potential Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Anti-cancer Therapy : Due to its ability to inhibit cell viability and induce apoptosis in cancerous cells, further research could explore its use as an anti-cancer agent.
  • Neuraminidase Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit neuraminidase activity, potentially impacting viral replication and propagation .

Case Study: HepG2 Cell Line

A pivotal study focused on the effects of this compound on HepG2 cells demonstrated significant cytotoxicity and apoptosis induction:

  • Experimental Design :
    • Cells were cultured and treated with varying concentrations.
    • Viability was measured using the MTT assay.
  • Findings :
    • A clear dose-response relationship was observed.
    • Apoptosis was confirmed through morphological assessments and flow cytometry .

Q & A

Q. How can (S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide be synthesized with high enantiomeric purity?

Methodological Answer: The synthesis typically involves enantioselective acylation of pyrrolidine-2-carboxamide using trifluoroacetic anhydride. Chiral catalysts, such as cinchona alkaloid derivatives, can enhance stereochemical control . Post-synthesis purification via reverse-phase HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to achieve >98% enantiomeric excess. Monitoring reaction progress with chiral HPLC (e.g., Chiralpak IA column) ensures purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: The trifluoroacetyl group is moisture-sensitive and may release toxic fumes (e.g., HF) under decomposition. Use fume hoods, nitrile gloves, and safety goggles. Storage in airtight containers at 2–8°C under inert gas (argon) prevents hydrolysis . Avoid contact with strong bases or oxidizing agents, which may trigger exothermic reactions .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal stability: Heat samples at 40°C, 60°C, and 80°C for 24–72 hours. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) or LC-MS .
  • pH stability: Incubate in buffers (pH 1–12) and analyze by UV-Vis spectroscopy (220–280 nm) for absorbance shifts indicating structural changes .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in stereochemical configuration data?

Methodological Answer:

  • X-ray crystallography: Provides definitive confirmation of stereochemistry but requires high-quality single crystals. Co-crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) may improve crystal formation .
  • NMR spectroscopy: Use chiral solvating agents (e.g., Eu(hfc)₃) to split enantiomeric signals in ¹H or ¹⁹F NMR. 2D NOESY can identify spatial proximity of substituents .

Q. How can the trifluoroacetyl group’s electronic effects influence reaction pathways in catalytic systems?

Methodological Answer: The electron-withdrawing trifluoroacetyl group increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states . Experimentally, kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) quantify activation parameters (ΔH‡, ΔS‡) .

Q. What strategies mitigate racemization during derivatization of the carboxamide group?

Methodological Answer:

  • Low-temperature reactions: Perform acylations at –20°C to minimize thermal racemization.
  • Protecting groups: Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the amine during functionalization .
  • Enzymatic catalysis: Lipases (e.g., Candida antarctica Lipase B) selectively modify the carboxamide without racemization in non-polar solvents (hexane) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data?

Methodological Answer:

  • Solvent screening: Test solubility in 10+ solvents (e.g., DMSO, methanol, acetonitrile) using gravimetric analysis. Note that DMSO may artificially inflate solubility due to hygroscopicity .
  • Dynamic light scattering (DLS): Detect aggregates in “soluble” samples, which may indicate colloidal suspensions rather than true dissolution .

Q. Why do biological activity assays yield variable results across studies?

Methodological Answer:

  • Impurity profiling: LC-MS/MS identifies trace byproducts (e.g., deacetylated derivatives) that may interfere with assays .
  • Cell line variability: Test cytotoxicity in multiple lines (HEK293, HeLa) and validate receptor binding via competitive ELISA with known inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide
Reactant of Route 2
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(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.